molecular formula C9H10N2O B2664084 2-Amino-7,8-dihydroquinolin-5(6H)-one CAS No. 1082192-52-6

2-Amino-7,8-dihydroquinolin-5(6H)-one

Cat. No. B2664084
CAS RN: 1082192-52-6
M. Wt: 162.192
InChI Key: WUQXXARAGPQAMW-UHFFFAOYSA-N
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Description

2-Amino-7,8-dihydroquinolin-5(6H)-one, also known as DHQ, is a heterocyclic organic compound. It is a derivative of quinoline and has a molecular formula of C10H10N2O. DHQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

Anticancer and Antimicrobial Activities : Research on 2,4-dihydroxyquinoline derivatives, similar in structure to 2-Amino-7,8-dihydroquinolin-5(6H)-one, has demonstrated potential anticancer, antimicrobial, and DNA protection properties. The study by Şener et al. (2018) on disazo dyes derived from 2,4-dihydroxyquinoline showed these compounds exhibited significant biological activities, including antimicrobial and anticancer effects, as well as a capacity for DNA binding (Şener et al., 2018).

Chemical Sensing and Metal Chelation : The 8-aminoquinoline framework, closely related to the compound , has been employed in the development of chemosensors for metal ions such as Mg2+, Zn2+, and Co2+. A study by Li et al. (2014) highlighted the synthesis of a novel chemosensor utilizing the 8-aminoquinoline moiety, demonstrating its effectiveness in metal ion detection through fluorescence enhancement and colorimetric changes (Li et al., 2014).

Enzyme Cofactors and Biological Redox Systems : Methylamine dehydrogenase (MADH), a protein containing a quinonoid redox prosthetic group, involves cofactors linked through amino acyl residues, illustrating the biochemical significance of quinoline derivatives in enzyme catalysis and redox reactions. This study by McIntire et al. (1991) provides insights into the structural and functional roles of quinoline derivatives within biological systems (McIntire et al., 1991).

Antioxidant Properties : The synthesis and evaluation of 2-aryl-2,3-dihydroquinolin-4(1H)-ones for antioxidant activities were explored by Pandit et al. (2015), showcasing the potential of quinoline derivatives as effective free-radical scavengers. This indicates the broader applicability of compounds like 2-Amino-7,8-dihydroquinolin-5(6H)-one in developing antioxidant agents (Pandit et al., 2015).

properties

IUPAC Name

2-amino-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQXXARAGPQAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)N)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7,8-dihydroquinolin-5(6H)-one

CAS RN

1082192-52-6
Record name 2-amino-5,6,7,8-tetrahydroquinolin-5-one
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